molecular formula C14H9NO2S2 B1436511 (5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 268736-98-7

(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B1436511
M. Wt: 287.4 g/mol
InChI Key: GQFZTMPTEPAXKI-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, also known as 5-naphthylmercapto-1,3-thiazol-4-one, is a compound that is widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, as well as for the detection of other compounds. It is also used in biochemical and physiological studies, due to its ability to bind to specific molecules and interact with them in a variety of ways.

Scientific Research Applications

Materials Science and Luminescence

In materials science, particularly in the development of plastic scintillators, polymethyl methacrylate-based scintillators incorporate various luminescent dyes, including naphthalene derivatives, to enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005). These materials are crucial for detecting and measuring ionizing radiation, showcasing the importance of naphthalene and its derivatives in advanced technological applications.

Organic Synthesis and Chemical Transformations

In organic synthesis, naphthalene derivatives serve as versatile intermediates. The synthesis of 5,5′-Methylene-bis(benzotriazole), a compound structurally and functionally related to thiazol-4(5H)-one derivatives, illustrates the importance of such compounds in creating metal passivators and light-sensitive materials. This highlights the compound's role in green chemistry and efficient, environmentally benign synthetic processes (Gu et al., 2009).

Pharmacology and Biomedical Applications

Pharmacologically, naphthalene and thiazol-4(5H)-one cores are significant in drug design and medicinal chemistry. The thiazolidinedione moiety, similar in reactivity to thiazol-4(5H)-one, is a well-known pharmacophore in the development of antidiabetic, antimicrobial, and anticancer agents. It provides a foundation for structural modifications to enhance biological activity and develop new therapeutic agents (Singh et al., 2022).

Environmental and Corrosion Inhibition

Furthermore, compounds like naphthalocyanine, closely related to naphthalene derivatives, are reviewed for their roles as corrosion inhibitors. Their nitrogenous and aromatic structures form strong chelating complexes with metallic atoms, showcasing their application in protecting metals against corrosion in various industrial settings (Verma et al., 2021).

properties

IUPAC Name

(1Z)-1-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S2/c16-11-6-5-8-3-1-2-4-9(8)10(11)7-12-13(17)15-14(18)19-12/h1-7,17H,(H,15,18)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFZTMPTEPAXKI-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CC3=C(NC(=S)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=C\C3=C(NC(=S)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 2
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 3
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 4
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 5
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Reactant of Route 6
(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

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